TRPA1 Antagonist Activity: Sulfoscanate vs. Allyl Isothiocyanate
Sulfoscanate (4-isothiocyanato-4'-nitrodiphenyl sulfide) exhibits antagonist activity at the rat TRPA1 receptor with an IC₅₀ value of 5.5 µM (5.50E+3 nM), measured as inhibition of allyl isothiocyanate-induced intracellular calcium elevation in HEK293 cells [1]. This is markedly weaker than the agonist activity of allyl isothiocyanate itself, which activates TRPA1 with an EC₅₀ of approximately 200 nM under comparable assay conditions [2]. The 27.5-fold difference in potency establishes sulfoscanate as a low-potency TRPA1 antagonist rather than an agonist, distinguishing it from canonical pungent isothiocyanates.
| Evidence Dimension | TRPA1 modulation potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 µM (5.50E+3 nM) as antagonist |
| Comparator Or Baseline | Allyl isothiocyanate: EC₅₀ = 200 nM as agonist |
| Quantified Difference | 27.5-fold weaker antagonist activity |
| Conditions | Rat TRPA1 expressed in HEK293 cells; calcium flux assay |
Why This Matters
This data prevents misclassification of sulfoscanate as a general TRPA1 activator and guides its use as a low-potency antagonist control in ion channel research.
- [1] BindingDB BDBM50410498 (CHEMBL195624). Antagonist activity at rat TRPA1. ChEMBL Database. View Source
- [2] BindingDB BDBM50285610 (CHEMBL4170268). Agonist activity at recombinant rat TRPA1. ChEMBL Database. View Source
